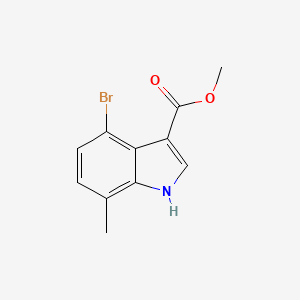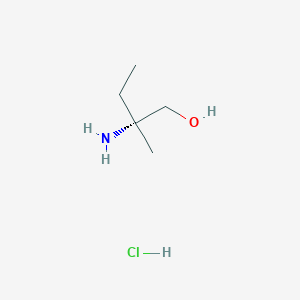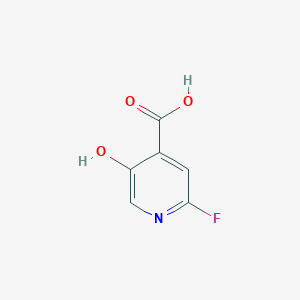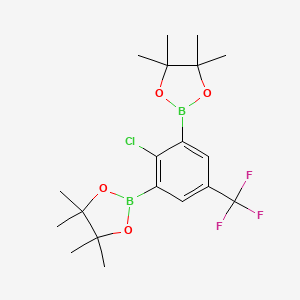
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is an organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a dioxathiepane ring, which includes sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl sulfide with ethylene oxide in the presence of a catalyst, such as a Lewis acid, to form the dioxathiepane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters. The scalability of the synthesis process is crucial for its commercial viability.
化学反応の分析
Types of Reactions
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxathiepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
科学的研究の応用
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur and oxygen atoms can form specific interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and result in various biological effects.
類似化合物との比較
Similar Compounds
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane: Lacks the dioxide functionality, resulting in different chemical properties and reactivity.
4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide: Similar structure but different stereochemistry, which can affect its biological activity and interactions.
Uniqueness
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is unique due to its specific stereochemistry and the presence of both sulfur and oxygen atoms in the ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H16O4S |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
(4R,7R)-4,7-diethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-3-7-5-6-8(4-2)12-13(9,10)11-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
RIHQVQJKBHQPNE-HTQZYQBOSA-N |
異性体SMILES |
CC[C@@H]1CC[C@H](OS(=O)(=O)O1)CC |
正規SMILES |
CCC1CCC(OS(=O)(=O)O1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
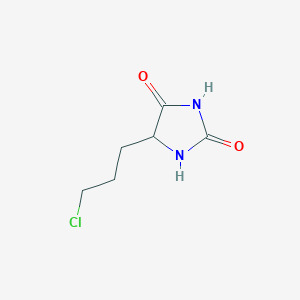
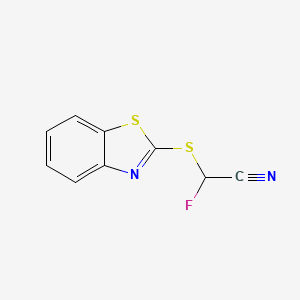


![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
